molecular formula C9H10O3 B044020 Methyl 3-hydroxy-4-methylbenzoate CAS No. 3556-86-3

Methyl 3-hydroxy-4-methylbenzoate

Cat. No. B044020
Key on ui cas rn: 3556-86-3
M. Wt: 166.17 g/mol
InChI Key: GCSINTLJUNXLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04499299

Procedure details

A solution of 1 g (6 mmoles) of the ester from step a. dissolved in 10 ml of dry CH2Cl2 and cooled in an ice bath was treated dropwise with 0.96 g (6 mmoles) of Br2 in 2 ml CH2Cl2. The reaction flask was sealed and stored at -15° overnight. Gentle swirling of the reaction solution induced crystallization of fine white needles that were collected by filtration and washed with cold CH2Cl2 /hexanes.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].[Br:13]Br>C(Cl)Cl>[Br:13][C:9]1[CH:10]=[C:11]([CH3:12])[C:2]([OH:1])=[CH:3][C:4]=1[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1C
Step Two
Name
Quantity
0.96 g
Type
reactant
Smiles
BrBr
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction flask was sealed
CUSTOM
Type
CUSTOM
Details
crystallization of fine white needles that
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with cold CH2Cl2 /hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.